REACTION_CXSMILES
|
C(OC([N:8]1[CH2:15][CH:14]2[CH:10]([CH2:11][N:12]([C:16](=[O:24])[C:17]3[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=3)[CH2:13]2)[CH2:9]1)=O)(C)(C)C>Cl.C(O)(C)C>[Br:23][C:20]1[CH:19]=[CH:18][C:17]([C:16]([N:12]2[CH2:11][CH:10]3[CH:14]([CH2:15][NH:8][CH2:9]3)[CH2:13]2)=[O:24])=[CH:22][CH:21]=1 |f:1.2|
|
Name
|
5-(4-Bromo-benzoyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2CN(CC2C1)C(C1=CC=C(C=C1)Br)=O
|
Name
|
HCl Isopropanol
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl.C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)N1CC2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 109.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |